3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves multiple steps. One common synthetic route includes the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can be compared with similar compounds such as:
3-bromo-4-ethoxy-N-{[4-(1-piperidinyl)phenyl]carbamothioyl}benzamide: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
3-bromo-4-ethoxy-N-({4-[4-(2-furoyl)-1-piperazinyl]phenyl}carbamothioyl)benzamide: This compound contains a furoyl group instead of a propanoyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27BrN4O3S |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H27BrN4O3S/c1-3-21(29)28-13-11-27(12-14-28)18-8-6-17(7-9-18)25-23(32)26-22(30)16-5-10-20(31-4-2)19(24)15-16/h5-10,15H,3-4,11-14H2,1-2H3,(H2,25,26,30,32) |
InChI Key |
YRCPACMSSPEMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OCC)Br |
Origin of Product |
United States |
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